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Lactococcin Q beta -

Lactococcin Q beta

Catalog Number: EVT-245458
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lactococcin Q beta is derived from the strain Lactococcus lactis QU 4, which has been isolated from various dairy products. This strain is notable for its ability to produce the bacteriocin in significant quantities, making it a subject of interest for both microbiological and biotechnological research. The production process typically involves culturing Lactococcus lactis under specific conditions conducive to bacteriocin synthesis.

Classification

Lactococcin Q beta is classified as a two-peptide bacteriocin due to its composition of two distinct peptide chains. These peptides are encoded by specific genes within the Lactococcus lactis genome and are characterized by their antimicrobial properties against various pathogenic bacteria, particularly those found in food products.

Synthesis Analysis

Methods

The synthesis of Lactococcin Q beta involves several steps, primarily focusing on the extraction and purification of the peptides from the producing strain. The typical method includes:

  1. Cultivation: Growing Lactococcus lactis QU 4 in a suitable medium.
  2. Cell Lysis: Using enzymes such as lysozyme to lyse bacterial cells and release intracellular components.
  3. Precipitation: Employing acetone precipitation to concentrate the peptides.
  4. Chromatography: Utilizing cation exchange chromatography followed by reverse-phase high-performance liquid chromatography (HPLC) for further purification.

Technical Details

The purification process is monitored through mass spectrometry and amino acid sequencing techniques. Matrix-assisted laser desorption ionization-time-of-flight mass spectrometry (MALDI-TOF MS) is commonly used to determine the molecular masses of the isolated peptides, confirming their identities and purity levels .

Molecular Structure Analysis

Structure

The molecular structure of Lactococcin Q beta consists of a peptide chain with a specific sequence that contributes to its biological activity. The N-terminal sequence identified for Lactococcin Q beta is:

KKWGWLAWVEPAGEFLKGFGKGAIKEGNKDKWKNI\text{KKWGWLAWVEPAGEFLKGFGKGAIKEGNKDKWKNI}

This sequence comprises 35 amino acids, with a calculated molecular mass of approximately 4,018 Da as confirmed by MALDI-TOF MS .

Data

Mass spectrometry results indicate that Lactococcin Q beta has distinct physicochemical properties that can be exploited for its antimicrobial activity. The precise structural conformation plays a crucial role in its interaction with target cells.

Chemical Reactions Analysis

Reactions

Lactococcin Q beta exhibits antimicrobial activity primarily through its ability to disrupt bacterial cell membranes. The mechanism involves binding to specific receptors on the surface of target bacteria, leading to pore formation and subsequent cell lysis.

Technical Details

The interactions between Lactococcin Q beta and target bacteria can be studied using various biochemical assays that measure growth inhibition and cell viability. These assays help elucidate the concentration-dependent effects of the bacteriocin on different bacterial strains.

Mechanism of Action

Lactococcin Q beta operates through a well-defined mechanism that involves:

  1. Binding: The peptide binds to specific receptors on the target bacterial cell membrane.
  2. Pore Formation: This binding triggers conformational changes in the membrane, leading to pore formation.
  3. Cell Lysis: The formation of pores results in leakage of cellular contents and eventual cell death.

This mechanism underscores the effectiveness of Lactococcin Q beta as an antimicrobial agent against susceptible Gram-positive bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 4,018 Da.
  • Amino Acid Composition: Contains a diverse array of amino acids contributing to its structural integrity and function.

Chemical Properties

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Exhibits stability under various environmental conditions but may be susceptible to proteolytic enzymes.

Relevant data indicate that these properties can significantly influence its application in food preservation and therapeutic uses .

Applications

Lactococcin Q beta has several scientific applications:

  • Food Preservation: Its antimicrobial properties make it suitable for use as a natural preservative in dairy products, helping to inhibit spoilage organisms.
  • Biotechnology: Research into its mechanisms can lead to the development of novel antimicrobial agents or food additives that enhance food safety.
  • Pharmaceuticals: Potential applications in developing new antibiotics or therapeutic agents targeting resistant bacterial strains.
Molecular Biology of Lactococcin Q Beta

Gene Cluster Architecture and Operon Organization

The genetic determinants of lactococcin Qβ (Qβ) are encoded within a compact 4.5-kb gene cluster (laq) in Lactococcus lactis QU 4. This cluster comprises five core genes organized as a single operon: laqA (encoding the α-peptide), laqB (encoding the β-peptide), laqC (immunity protein), laqD (ABC transporter), and laqE (accessory protein) [2] [6]. The structural genes laqA and laqB are co-transcribed under a shared promoter, ensuring stoichiometric production of both peptides. Downstream, laqC confers self-immunity against lactococcin Q and cross-immunity against the homologous bacteriocin lactococcin G [6]. Comparative analysis reveals >90% sequence identity between the laq cluster and the lactococcin G (lcnG) operon, indicating evolutionary conservation [1] [7].

Table 1: Lactococcin Q Gene Cluster Components

GeneProductFunctionSize (aa)
laqALactococcin QαBacteriocin α-subunit39
laqBLactococcin QβBacteriocin β-subunit35
laqCImmunity proteinSelf-protection118
laqDABC transporterSecretion & leader peptide cleavage716
laqEAccessory proteinTransport facilitation150

Ribosomal Biosynthesis and Post-Translational Modifications

Qβ is synthesized as a 58-amino-acid prepeptide (4,018.36 Da mature form) featuring a 23-residue N-terminal leader peptide of the double-glycine (GG) type [1]. Unlike class I bacteriocins (e.g., lantibiotics), Qβ undergoes no post-translational modifications such as dehydration, lanthionine bridging, or glycosylation. This places it within class IIb bacteriocins, characterized by unmodified, ribosomally synthesized peptides [1] [9]. The GG leader peptide facilitates recognition by the LaqD/LaqE transporter complex but does not influence antimicrobial activity directly [6] [9].

Qβ exhibits amphiphilic α-helical domains in its N-terminus (residues 8–25), critical for membrane interaction. Structural analysis reveals that residues 1–7 adopt a flexible configuration, while a conserved GxxxG motif (residues 19–23) mediates interpeptide interaction with Qα [7] [8]. Hybrid studies demonstrate functional synergy between Qβ and non-cognate α-peptides (e.g., lactococcin Gα), though with reduced potency. For example, Qα + Gβ shows a 32-fold higher MIC than Qα + Qβ, underscoring β-peptide specificity in bactericidal efficiency [1] [7].

Table 2: Lactococcin Qβ Structural Features

PropertyCharacteristicFunctional Implication
Prepeptide length58 aaEnsures proper secretion processing
Mature peptide mass4,018.36 DaUnmodified, linear structure
Key domainsN-terminal amphiphilic α-helix (residues 8–25), GxxxG motifMembrane insertion and α-peptide docking
Hybrid compatibilityFunctional with lactococcin Gα (reduced activity)Evolutionary conservation of interaction interfaces

Regulatory Mechanisms of Bacteriocin Expression

Unlike many class IIb bacteriocins (e.g., plantaricin EF/JK), lactococcin Q lacks a dedicated three-component regulatory system (histidine kinase, response regulator, induction peptide) [9]. Expression is constitutive and nutrient-dependent, peaking during mid-logarithmic growth in MRS medium. Promoter activity of the laq operon is upregulated in peptide-rich environments (e.g., supplemented with casitone), suggesting regulation by catabolite repression or peptide availability sensors [1] [10]. The absence of a pheromone-based quorum-sensing mechanism implies direct environmental sensing, possibly mediated by unidentified host-encoded transcription factors [9].

Secretion Systems and Leader Peptide Processing

Secretion of Qβ relies on the ABC transporter complex LaqD (ATPase) and LaqE (membrane fusion protein). LaqD cleaves the GG leader peptide during export via a conserved C-terminal domain (residues 500–716) that hydrolyzes ATP [2] [6]. A unique 9-residue insertion in LaqD (positions 160–168) is essential for Qβ secretion, as its deletion abolishes extracellular activity. Remarkably, this insertion is dispensable for secretion of the homolog lactococcin G, highlighting transporter specificity [2] [6].

Leader peptide processing occurs extracellularly in a single step: the GG motif is cleaved C-terminally, releasing the mature Qβ. This process is coupled to transmembrane translocation, preventing intracellular toxicity [6] [8]. Heterologous expression in L. lactis NZ9000 confirms that LaqD/LaqE is sufficient for functional secretion of lactococcin Q, though at 40% efficiency compared to native QU 4 [6].

Table 3: Secretion Efficiency of Lactococcin Qβ

Transporter SystemHost StrainSecretion EfficiencyCleavage Accuracy
LaqD/LaqE (native)L. lactis QU 4100%Full leader removal
LaqDΔ160–168/LaqEL. lactis NZ90000%N/A
LcnG transporterL. lactis NZ900085%Full leader removal

Properties

Product Name

Lactococcin Q beta

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